molecular formula C11H17ClN2O B564356 1-(2-Methoxyphenyl)piperazine-d8 Hydrochloride CAS No. 1185090-82-7

1-(2-Methoxyphenyl)piperazine-d8 Hydrochloride

Cat. No.: B564356
CAS No.: 1185090-82-7
M. Wt: 236.769
InChI Key: DDMVHGULHRJOEC-OEVGSOSGSA-N
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Description

1-(2-Methoxyphenyl)piperazine-d8 Hydrochloride is a deuterated derivative of 1-(2-Methoxyphenyl)piperazine hydrochloride. This compound is often used as a reference material in forensic laboratories and has applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

The synthesis of 1-(2-Methoxyphenyl)piperazine-d8 Hydrochloride involves the reaction of 2-methoxyaniline with piperazine in the presence of deuterated reagents. The reaction typically occurs under controlled conditions to ensure the incorporation of deuterium atoms. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

1-(2-Methoxyphenyl)piperazine-d8 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions with halogenated compounds. Common reagents and conditions for these reactions include solvents like ethanol and methanol, and catalysts such as palladium on carbon.

Scientific Research Applications

1-(2-Methoxyphenyl)piperazine-d8 Hydrochloride is widely used in scientific research for various applications:

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)piperazine-d8 Hydrochloride involves its interaction with molecular targets in the central and autonomic nervous systems. It affects neurotransmitter pathways, leading to changes in blood pressure and smooth muscle function. The exact molecular targets and pathways involved are still under investigation, but it is known to influence serotonin and dopamine receptors .

Comparison with Similar Compounds

1-(2-Methoxyphenyl)piperazine-d8 Hydrochloride can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of this compound, particularly its use as a deuterated reference material in research and forensic applications.

Properties

IUPAC Name

2,2,3,3,5,5,6,6-octadeuterio-1-(2-methoxyphenyl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.ClH/c1-14-11-5-3-2-4-10(11)13-8-6-12-7-9-13;/h2-5,12H,6-9H2,1H3;1H/i6D2,7D2,8D2,9D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDMVHGULHRJOEC-OEVGSOSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=CC=CC=C2OC)([2H])[2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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